

Archangelicin chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Archangelicin**
Cat. No.: **B1665600**

[Get Quote](#)

Archangelicin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Archangelicin, a naturally occurring angular furanocoumarin, has garnered significant scientific interest due to its diverse and potent pharmacological activities.^[1] Primarily isolated from the medicinal plant *Angelica archangelica* L., this compound has demonstrated promising anti-inflammatory, anti-cancer, and pro-osteogenic properties.^[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic data of **Archangelicin**. Furthermore, it delves into the molecular mechanisms underlying its biological activities, detailing key signaling pathways and providing established experimental protocols for its extraction, isolation, and biological evaluation. This document aims to serve as a critical resource for researchers and professionals in natural product chemistry, pharmacology, and drug discovery and development.

Chemical Identity and Physicochemical Properties

Archangelicin is classified as an angular furanocoumarin, a structural motif characterized by a furan ring fused to a coumarin backbone in a non-linear fashion.^{[2][3]} This unique arrangement distinguishes it from the more common linear furanocoumarins.^[1]

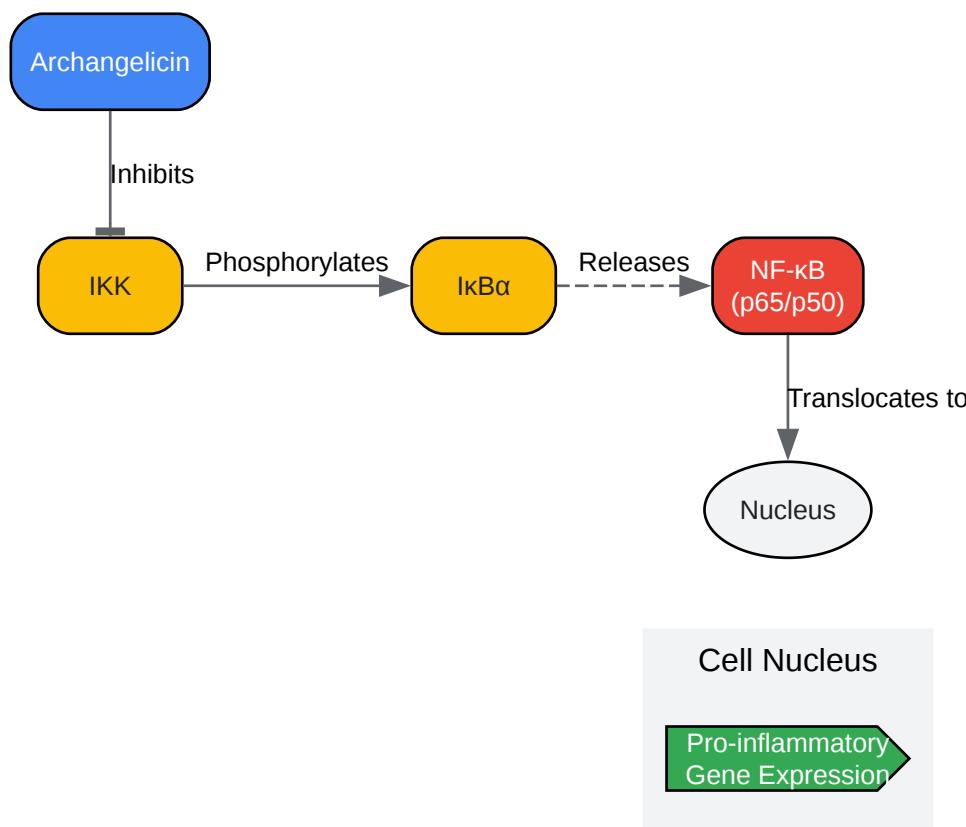
Table 1: Chemical Identifiers and Physicochemical Properties of **Archangelicin**

Property	Value	Reference
IUPAC Name	[(8S,9R)-8-[2-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate	[4]
CAS Number	2607-56-9	[4]
Molecular Formula	C ₂₄ H ₂₆ O ₇	[4]
Molecular Weight	426.46 g/mol	[5]
Melting Point	107-108 °C	[2][3]
Boiling Point	529.92 °C (estimated at 760 mm Hg)	[3]
Solubility	0.12 mg/L in water at 25 °C (estimated)	[3]
Optical Rotation	[\alpha] ²⁶ D +112.7 (c, 4.5 in MeOH)	[2]

Spectroscopic Data

The structural elucidation of **Archangelicin** has been accomplished through various spectroscopic techniques, including UV-Vis, IR, Mass Spectrometry, and comprehensive 2D NMR analyses.[6]

Table 2: Spectroscopic Data for **Archangelicin**

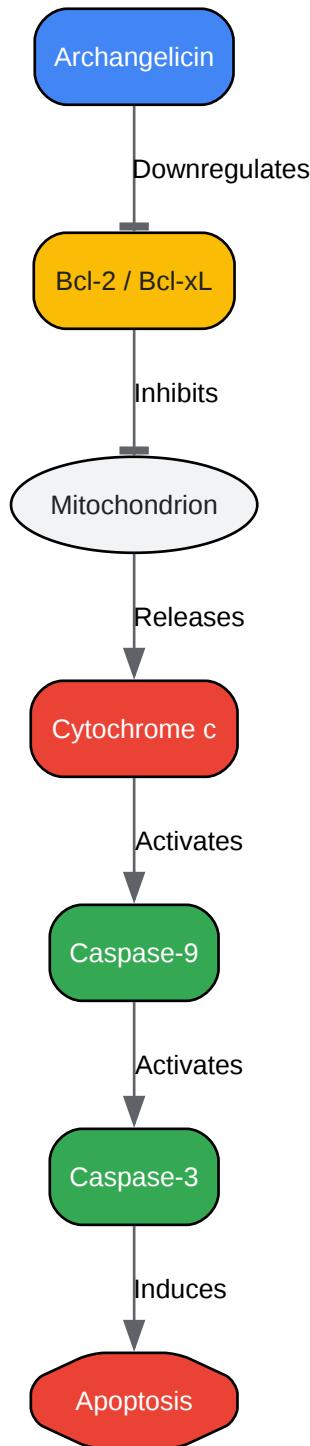

Technique	Data	Reference
UV-Vis Spectroscopy	Characteristic absorption peaks for a coumarin nucleus.	[6]
Infrared (IR) Spectroscopy	Absorption peaks indicative of a coumarin nucleus.	[6]
Mass Spectrometry (MS)	CIMS revealed the $[M+NH_4]^+$ ion at m/z 444, corresponding to the molecular formula $C_{24}H_{26}O_7$. LC-MS precursor m/z : 427.1751098632812 $[M+H]^+$.	[4][7]
1H NMR (400 MHz, $CDCl_3$)	Signals attributed to two angeloyl moieties (δ 6.00, 5.95, 1.93, 1.92, 1.81, 1.78), two oxymethines (δ 7.09, 5.30), and two geminal dimethyl groups (δ 1.70, 1.64).	[7]
^{13}C NMR (100 MHz, $CDCl_3$)	Signals for two angeloyl moieties (δ 167.3, 165.6, 139.3, 137.5, 128.8, 127.0, 20.6, 20.3, 15.7, 15.6), two oxymethines (δ 68.0, 88.7), two geminal dimethyl groups (δ 24.8, 22.8), and an oxygenated quaternary carbon (δ 81.0).	[7]

Biological Activities and Signaling Pathways

Archangelicin exhibits a range of biological effects, primarily attributed to its interaction with and modulation of key cellular signaling pathways.^[1] Its anti-inflammatory and anti-cancer properties are of particular interest in current research.^{[1][8]}

Anti-Inflammatory Activity

Archangelicin has been shown to exert anti-inflammatory effects through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.^[1] NF-κB is a critical regulator of inflammatory responses.^[1] In the context of osteoarthritis, **Archangelicin** can also modulate macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype via the STAT3 signaling pathway.^[9]

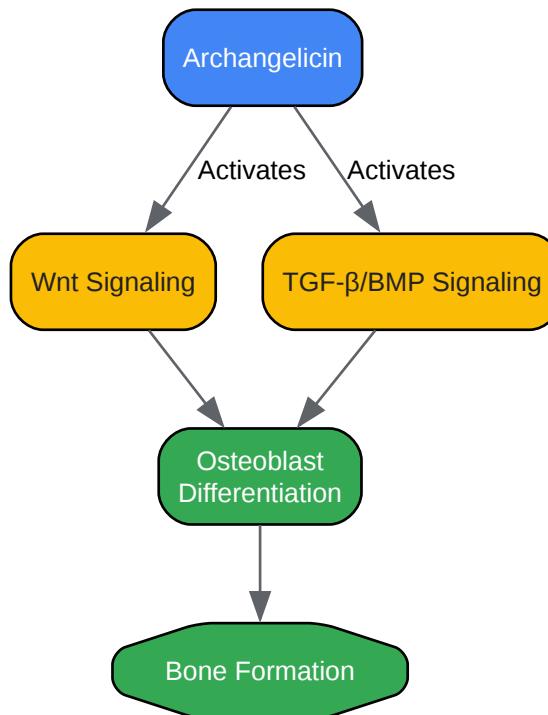

[Click to download full resolution via product page](#)

Caption: **Archangelicin**'s anti-inflammatory mechanism via NF-κB inhibition.

Anti-Cancer Activity

A significant area of investigation for **Archangelicin** is its anti-cancer potential. It is a potent inducer of apoptosis in various cancer cell lines.^[9] The primary mechanism is the activation of the intrinsic caspase-dependent pathway, which involves the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.^[9] This leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.^[9] In oral squamous cell carcinoma, **Archangelicin** has been observed to negatively regulate the

DUSP6/cMYC signaling pathway.[9] Furthermore, it can induce cell cycle arrest at the G2/M phase in triple-negative breast cancer cells.[9]



[Click to download full resolution via product page](#)

Caption: Intrinsic Apoptosis Pathway Induced by **Archangelicin**.

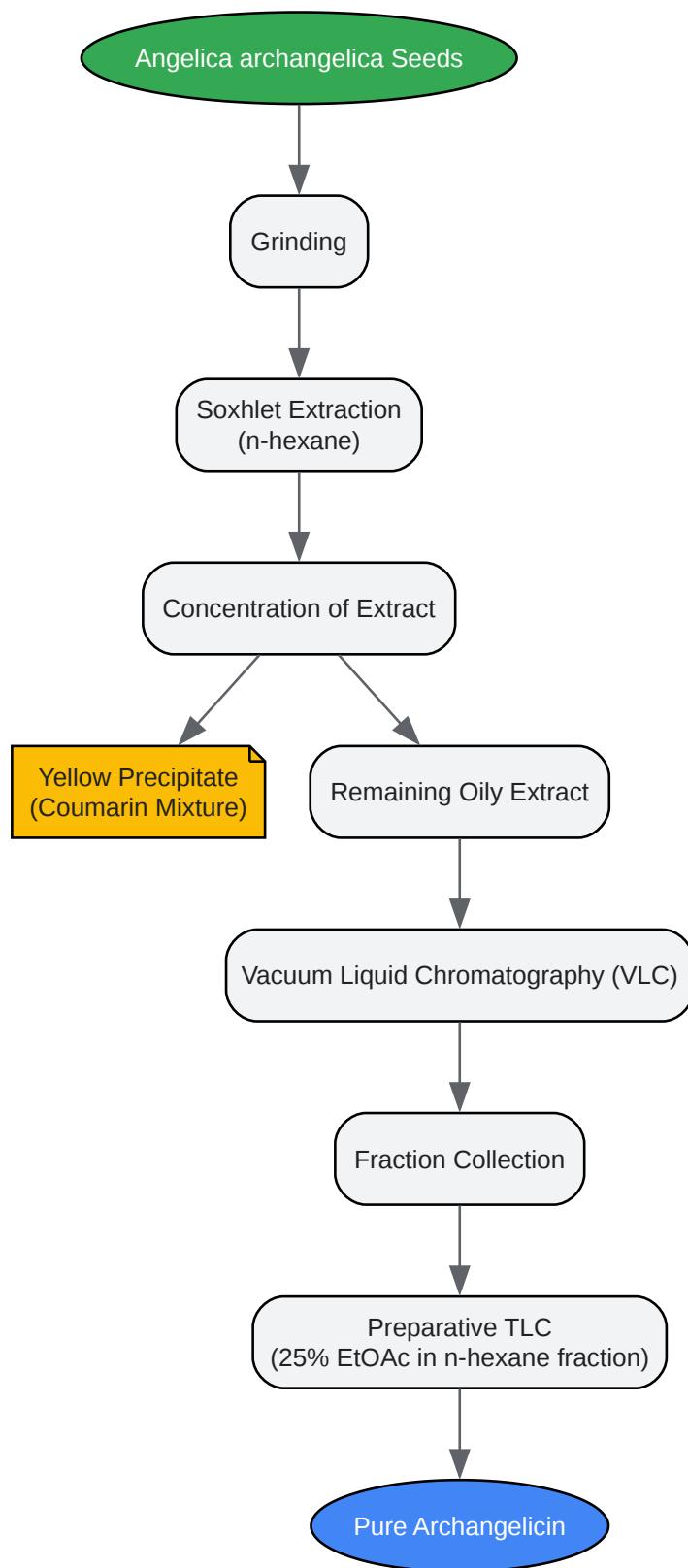
Pro-Osteogenic Effects

Archangelicin has also been reported to promote bone formation by modulating the Wnt and TGF- β /BMP signaling pathways.^[1]

[Click to download full resolution via product page](#)

Caption: **Archangelicin** promotes bone formation via Wnt and TGF- β /BMP pathways.

Experimental Protocols


Extraction and Isolation of Archangelicin

The isolation of **Archangelicin** from Angelica archangelica, primarily from the seeds, is a multi-step process involving extraction and chromatographic purification.^[1]

Protocol 1: Soxhlet Extraction and Chromatographic Purification^{[6][10]}

- Plant Material Preparation: The seeds of Angelica archangelica (113 g) are ground into a powder.

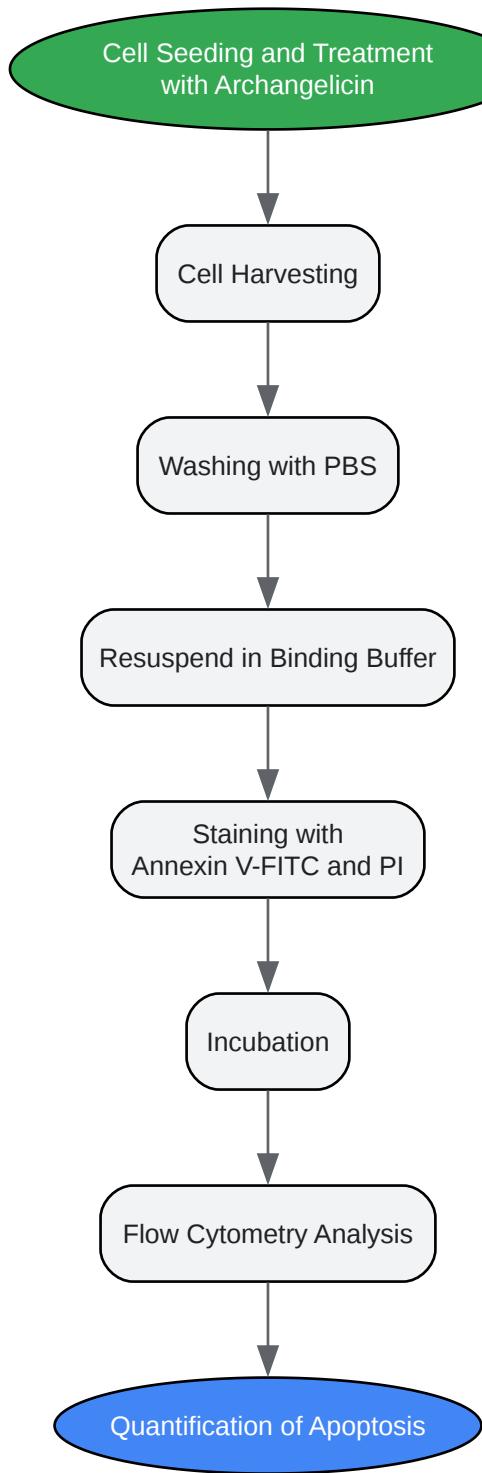
- Soxhlet Extraction: The ground seeds are subjected to sequential extraction in a Soxhlet apparatus with 1.1 L of n-hexane.[1]
- Precipitation: The n-hexane extract is concentrated and allowed to stand at room temperature, which leads to the formation of a yellow precipitate (approximately 8.7 g).[1] This precipitate contains a mixture of coumarins.
- Vacuum Liquid Chromatography (VLC): A portion of the remaining oily n-hexane extract (2.5 g) is subjected to VLC on silica gel and eluted with a mobile phase of increasing polarity (n-hexane → n-hexane/EtOAc → EtOAc → EtOAc/MeOH → MeOH).[6]
- Preparative Thin-Layer Chromatography (PTLC): The VLC fraction eluted with 25% EtOAc in n-hexane is further purified using PTLC (mobile phase: 20% EtOAc in n-hexane) to yield **Archangelicin** (17 mg).[6]

[Click to download full resolution via product page](#)

Caption: A flowchart detailing the sequential steps for the isolation of **archangelicin**.

Cell Viability Assay (MTT Assay)[9]

Objective: To determine the cytotoxic effect of **Archangelicin** on cancer cells.


- Cell Seeding: Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours.
- Treatment: Replace the medium with 100 μL of medium containing various concentrations of **Archangelicin**. Include a vehicle control (DMSO) and a no-treatment control.
- Incubation: Incubate the plate for the desired time period (e.g., 48 hours).
- MTT Addition: Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Aspirate the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC_{50} value using dose-response curve analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)[9]

Objective: To quantify **Archangelicin**-induced apoptosis by flow cytometry.

- Cell Treatment: Seed cells in a 6-well plate and treat with **Archangelicin** at the desired concentration (e.g., IC_{50} value) for the specified time.
- Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension.
- Washing: Wash the cells twice with cold PBS.
- Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Staining: Transfer 100 μL of the cell suspension to a flow cytometry tube. Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI).

- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Final Preparation: Add 400 μ L of 1X Binding Buffer to each tube.
- Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.

[Click to download full resolution via product page](#)

Caption: Workflow for Investigating **Archangelicin**-Induced Apoptosis.

Western Blot Analysis[9]

Objective: To detect changes in protein expression in **Archangelicin**-treated cells.

- Cell Lysis: Lyse the treated and control cells in RIPA buffer to extract total proteins.
- Protein Quantification: Determine the protein concentration using a BCA assay.
- Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
- SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times with TBST.
- Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Wash the membrane three times with TBST.
- Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
- Normalization: Use a loading control like β-actin to normalize the protein expression levels.

Conclusion

Archangelicin, a furanocoumarin from Angelica archangelica, presents a compelling profile for further research and development.^[1] This guide has provided a detailed overview of its chemical and physical properties, spectroscopic signature, and known biological activities. The elucidation of its mechanisms of action, particularly its influence on inflammation and apoptosis signaling pathways, underscores its therapeutic potential.^[1] The experimental protocols detailed herein offer a foundation for researchers to further investigate this promising natural product, from laboratory-scale isolation to the exploration of its full pharmacological capabilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Showing Compound Archangelicin (FDB002804) - FooDB [\[foodb.ca\]](http://foodb.ca)
- 3. Human Metabolome Database: Showing metabocard for Archangelicin (HMDB0030845) [\[hmdb.ca\]](http://hmdb.ca)
- 4. Archangelicine | C24H26O7 | CID 5281371 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 5. ARCHANGELICIN CAS#: 2607-56-9 [\[m.chemicalbook.com\]](http://m.chemicalbook.com)
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. banglajol.info [banglajol.info]
- To cite this document: BenchChem. [Archangelicin chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1665600#archangelicin-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1665600#archangelicin-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com